2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-
Overview
Description
2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its furanone ring structure, which is substituted with a tert-butyl dimethylsilyl (TBS) protected hydroxymethyl group. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The furanone ring can be synthesized through various methods, including the oxidation of furfural or the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furanone ring to dihydrofuran derivatives.
Substitution: The TBS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Acidic reagents such as hydrochloric acid or trifluoroacetic acid are used to remove the TBS group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, aldehydes, dihydrofuran derivatives, and free hydroxyl compounds.
Scientific Research Applications
2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- involves its interaction with specific molecular targets and pathways. The compound’s furanone ring can participate in various biochemical reactions, potentially inhibiting or modulating enzyme activities. The TBS group provides stability and protection during synthetic transformations, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A biomass-derived solvent with applications in organic synthesis and as an alternative to traditional solvents.
Grape Pomace Polyphenols: Compounds with antioxidant and anti-inflammatory properties, used in managing oxidative stress and inflammation.
Uniqueness
2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)- is unique due to its chiral nature and the presence of the TBS-protected hydroxymethyl group. This combination allows for selective reactions and applications in the synthesis of complex molecules, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)13-8-9-6-7-10(12)14-9/h6-7,9H,8H2,1-5H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEODKRPVKJAIX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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